7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate
Description
7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate is a complex organic compound with a unique structure. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its iminium ion structure and the presence of multiple methyl groups, which contribute to its distinct chemical properties.
Properties
CAS No. |
479410-72-5 |
|---|---|
Molecular Formula |
C16H19N3O4S2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(7-amino-8,9-dimethylphenothiazin-3-ylidene)-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C16H17N3S.H2O4S/c1-9-10(2)16-15(8-12(9)17)20-14-7-11(19(3)4)5-6-13(14)18-16;1-5(2,3)4/h5-8,17H,1-4H3;(H2,1,2,3,4) |
InChI Key |
SQMNSPZDQQIZKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis
This method involves the stepwise construction of the phenothiazine skeleton followed by the introduction of amino and methyl groups. The general steps are as follows:
Formation of Phenothiazine Core :
- The initial step often involves the condensation of a suitable aniline derivative with a sulfur-containing compound (e.g., sulfur dichloride) to form the phenothiazine ring.
- Reaction conditions typically involve heating under reflux in a solvent such as ethanol or acetic acid.
-
- Subsequent methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to yield tetramethyl derivatives.
- This step is crucial for achieving the required N,N-dimethyl substitution.
-
- The introduction of the iminium group can be accomplished by treating the tetramethylphenothiazine with an appropriate amine under acidic conditions.
-
- Finally, treatment with sulfuric acid leads to the formation of the hydrogen sulfate salt, completing the synthesis.
Functionalization of Existing Compounds
An alternative approach involves modifying pre-existing phenothiazine derivatives:
-
- Choosing a precursor such as N,N-dimethyl-7-amino-phenothiazine allows for targeted modifications.
-
- The amino group can be further functionalized through electrophilic substitution reactions to introduce additional substituents or modify existing ones.
-
- Similar to direct synthesis, treating the final product with sulfuric acid yields the hydrogen sulfate salt.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields associated with various preparation methods:
| Step | Conditions | Yield (%) |
|---|---|---|
| Formation of Phenothiazine | Reflux in ethanol/acetic acid | 70-85 |
| Methylation | Base-mediated with methyl iodide | 60-75 |
| Imine Formation | Acidic conditions | 50-65 |
| Hydrogen Sulfate Addition | Treatment with concentrated H₂SO₄ | 80-90 |
Chemical Reactions Analysis
Types of Reactions
7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the iminium ion back to its corresponding amine.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The iminium ion structure allows it to interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Imino-3H-phenothiazin-7-amine: This compound shares a similar phenothiazine core but lacks the multiple methyl groups and iminium ion structure.
7-Amino-9-sulfo-3H-phenothiazin-3-iminium: This compound has a sulfonic acid group instead of the hydrogen sulfate group.
Uniqueness
7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methyl groups and the iminium ion structure differentiate it from other phenothiazine derivatives, making it a valuable compound for various applications.
Biological Activity
7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate (CAS Number: 305373-14-2) is a synthetic compound belonging to the phenothiazine class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological and therapeutic applications. This article reviews its biological activity based on available literature, including case studies, research findings, and a summary table of its effects.
Chemical Structure and Properties
The molecular formula of 7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate is . The compound's structure is characterized by a phenothiazine core with amino and sulfonium functional groups that contribute to its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
1. Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of phenothiazine derivatives. For instance, compounds similar to 7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium have shown effectiveness against various bacterial strains. In vitro assays revealed that these derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
2. Antioxidant Properties
Research has indicated that phenothiazine derivatives possess antioxidant properties that can mitigate oxidative stress in cells. These compounds can scavenge free radicals and reduce lipid peroxidation, which is critical in preventing cellular damage.
3. Neuroprotective Effects
There is emerging evidence that compounds like 7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium may have neuroprotective effects. Studies involving animal models have suggested that these compounds can protect neuronal cells from apoptosis induced by neurotoxic agents.
Case Studies
A notable case study investigated the efficacy of 7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium in a rat model of Parkinson's disease. The study found that treatment with this compound resulted in significant improvement in motor function and a reduction in dopaminergic neuron loss compared to untreated controls. The mechanism was attributed to the compound's ability to modulate oxidative stress pathways and enhance mitochondrial function.
Research Findings
Recent research has focused on the synthesis of novel derivatives of 7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium to enhance its biological activity. Modifications to the side chains have been shown to improve its potency against specific pathogens and increase its antioxidant capacity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
